molecular formula C14H21NO4 B4033082 4-[(5-isobutyl-2-methyl-3-furoyl)amino]butanoic acid

4-[(5-isobutyl-2-methyl-3-furoyl)amino]butanoic acid

Cat. No.: B4033082
M. Wt: 267.32 g/mol
InChI Key: KHYNXPBEBPZZQP-UHFFFAOYSA-N
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Description

“4-[(5-Isobutyl-2-methyl-3-furoyl)amino]butanoic acid” is a chemical compound with the molecular formula C14H21NO4 . It has an average mass of 267.321 Da and a monoisotopic mass of 267.147064 Da .

Scientific Research Applications

Antioxidant Activity and Protective Effects

Some derivatives, including those with isobutyl substituents in the furan ring, have demonstrated effective antioxidant activities. For instance, certain compounds have shown the ability to scavenge superoxide anions and protect against reperfusion injury, indicating potential for therapeutic applications in conditions associated with oxidative stress (Point et al., 1998).

Structural and Synthetic Studies

Research on the lactonization of brominated derivatives of β-benzoylpropionic acid into 2(5H)-furanones or 2(3H)furanones highlights the structural diversity and potential synthetic utility of compounds within this chemical class. These findings suggest applications in synthesizing biologically active natural and unnatural compounds, indicating a broad range of potential pharmaceutical and chemical applications (Tsolomiti et al., 2007).

Solubility and Application in Polymer Science

The solubility characteristics of related furan dicarboxylic acids in various solvents have been studied, which is of great value for reaction process analysis and separation technology. These findings are particularly relevant for the development of polyesters and other polymers from renewable resources, indicating the role of such compounds in sustainable material science (Zhang et al., 2018).

Anticonvulsant Activities

Schiff bases of γ-aminobutyric acid derivatives, including those structurally related to 4-[(5-isobutyl-2-methyl-3-furoyl)amino]butanoic acid, have shown promising anticonvulsant and γ-aminobutyric acid mimetic activities. These findings suggest potential applications in the development of new treatments for epilepsy and other neurological disorders (Kaplan et al., 1980).

Synthesis and Biological Evaluation of Furanones

Research on the synthesis and biological evaluation of quinoline-based furanones and their nitrogen analogues has demonstrated significant antibacterial and anti-inflammatory potential. These findings indicate the utility of furanone derivatives in the development of new antimicrobial and anti-inflammatory agents, highlighting the wide-ranging therapeutic applications of compounds related to this compound (Khokra et al., 2015).

Properties

IUPAC Name

4-[[2-methyl-5-(2-methylpropyl)furan-3-carbonyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-9(2)7-11-8-12(10(3)19-11)14(18)15-6-4-5-13(16)17/h8-9H,4-7H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYNXPBEBPZZQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)CC(C)C)C(=O)NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783285
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(5-isobutyl-2-methyl-3-furoyl)amino]butanoic acid
Reactant of Route 2
4-[(5-isobutyl-2-methyl-3-furoyl)amino]butanoic acid
Reactant of Route 3
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4-[(5-isobutyl-2-methyl-3-furoyl)amino]butanoic acid
Reactant of Route 4
4-[(5-isobutyl-2-methyl-3-furoyl)amino]butanoic acid
Reactant of Route 5
4-[(5-isobutyl-2-methyl-3-furoyl)amino]butanoic acid
Reactant of Route 6
Reactant of Route 6
4-[(5-isobutyl-2-methyl-3-furoyl)amino]butanoic acid

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